molecular formula C18H13ClFN3O2 B5663308 N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5663308
M. Wt: 357.8 g/mol
InChI Key: FKLGIBZADDDLSV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small molecule based on a pyridazinone core structure, a scaffold recognized for its diverse biological activities . This acetamide derivative is characterized by halogenated aryl groups, including 4-chlorophenyl and 4-fluorophenyl substituents, which influence its lipophilicity and potential interactions with biological targets . Pyridazinone derivatives are investigated extensively in medicinal chemistry and have been reported to exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities . Some pyridazinone-acetamide compounds have been identified as key inhibitors of specific protein-protein interactions. For instance, related N-aryl acetamide substituted pyridazinones have been discovered as first-in-class inhibitors that bind at the PRMT5-substrate adaptor interface, acting as covalent inhibitors that can disrupt complex formation and reduce substrate methylation, presenting a potential therapeutic strategy for certain cancers . Furthermore, structurally similar pyridazinone compounds are also being explored for the treatment and prophylaxis of viral infections, such as Hepatitis B . This combination of features makes this compound a valuable chemical tool for researchers in chemical biology and drug discovery, particularly for those studying enzyme inhibition, oncology, and virology pathways. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-13-3-7-15(8-4-13)21-17(24)11-23-18(25)10-9-16(22-23)12-1-5-14(20)6-2-12/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLGIBZADDDLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzene derivatives in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H13ClFN3O2
  • Molecular Weight : 353.76 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

The structure of this compound features a pyridazinone core, which is critical for its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and membrane permeability, factors that contribute to its efficacy against various biological targets.

Medicinal Chemistry

This compound has shown promising potential in drug development due to its biological activities:

  • Antimicrobial Activity : Studies indicate that similar compounds exhibit significant antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structural variations influence their interaction with microbial targets, enhancing their efficacy.
    CompoundTarget PathogenEfficacy Level
    N-(4-fluorophenyl) chloroacetamideStaphylococcus aureusHigh
    N-(3-bromophenyl) chloroacetamideE. coliModerate
    N-(2-chlorobenzyl) chloroacetamideCandida albicansModerate
  • Anticancer Properties : Research has identified potential anticancer activities attributed to the compound's ability to inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Biological Studies

The compound serves as a valuable tool in biological research for studying enzyme interactions and receptor binding. Its unique structure allows it to act as an inhibitor or modulator of various biological pathways, making it a candidate for further exploration in pharmacological studies.

Materials Science

In materials science, this compound can be utilized in the development of polymers and coatings with specific properties. Its chemical stability and reactivity make it suitable for creating materials with tailored functionalities.

Case Studies

Several studies have documented the applications of this compound in various contexts:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives of pyridazinone compounds against common bacterial strains. The findings indicated that modifications in the phenyl rings significantly affected antimicrobial activity, paving the way for new drug formulations targeting resistant strains.
  • Cancer Cell Line Inhibition : In vitro studies demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through activation of intrinsic pathways. These findings support further development as a potential anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substitution Patterns on the Pyridazinone Ring

The target compound’s pyridazinone ring is substituted at positions 1 and 3. Comparable derivatives include:

Compound Name Substituents (Position 1) Substituents (Position 3) Key Structural Differences
Target Compound Acetamide (4-chlorophenyl) 4-Fluorophenyl Reference standard
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Acetamide (3-chloro-4-fluorophenyl) 3,4-Dimethoxyphenyl Methoxy groups enhance polarity
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide Acetamide (2,5-dimethoxyphenyl) 4-Chlorophenyl Methoxy substituents alter electron density

Impact of Substituents :

  • Polar Groups : Methoxy-substituted derivatives (e.g., ) exhibit increased solubility but reduced membrane permeability compared to halogenated analogs .

Linker Modifications

Compounds with alternative linkers or extended chains were synthesized in and :

Compound Name (Example) Linker Type Biological Activity (IC50 or Yield)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-phenylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide (6a) Acetamide + piperazine MAO-B inhibition (IC50 ~0.028 mM)
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide Ethylenediamine linker No activity data; yield = 42%

Key Findings :

  • Piperazine-containing derivatives (e.g., 6a ) demonstrate enhanced selectivity for MAO-B due to additional hydrogen-bonding interactions, unlike the target compound’s simpler acetamide linker .
  • Ethylenediamine linkers (e.g., ) may improve conformational flexibility but reduce synthetic yields compared to direct acetamide linkages .

Enzyme Inhibition Profiles

Compound Name MAO-A Inhibition MAO-B Inhibition AChE Inhibition BChE Inhibition
Target Compound Not reported Moderate Not reported Not reported
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide IC50 = 0.028 mM - - -
Triazole-Benzothiazole Acetamide Derivatives - - IC50 = 1.2 µM IC50 = 0.8 µM

Insights :

  • The target compound’s pyridazinone core may favor MAO-B inhibition over MAO-A, contrasting with pyrazoloquinoxaline analogs (e.g., ) that show MAO-A selectivity.
  • Triazole-benzothiazole hybrids exhibit superior AChE/BChE inhibition, suggesting the pyridazinone core alone is insufficient for cholinesterase targeting .

Observations :

  • The target compound’s IR and NMR profiles align with pyridazinone-acetamide derivatives, confirming structural integrity .
  • Low yields in bromophenyl analogs (e.g., 8a ) highlight challenges in synthesizing electron-deficient aryl derivatives compared to the target compound’s 4-chlorophenyl/4-fluorophenyl system.

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C19H18FN4O2S
  • Molecular Weight: 380.4 g/mol
  • CAS Number: 922994-01-2

The compound features a complex structure that includes a pyridazinone core and various substituents, which contribute to its pharmacological properties.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that derivatives of this compound exhibit moderate to strong antibacterial effects.

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strains testedWeak to Moderate

The compound's effectiveness can be attributed to its ability to interfere with bacterial cell processes, potentially through enzyme inhibition or disruption of metabolic pathways .

2. Enzyme Inhibition

Research has shown that this compound acts as an inhibitor for several enzymes, which is crucial for its therapeutic potential. Notably, it has been evaluated for acetylcholinesterase (AChE) and urease inhibition.

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.13 ± 0.003

These findings suggest that the compound may be useful in treating conditions like Alzheimer's disease and urinary infections by inhibiting these critical enzymes.

The mechanism of action involves the compound's interaction with specific molecular targets within the body. It may bind to active sites of enzymes or modulate receptor activities, leading to altered cellular responses. This dual action enhances its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Anticancer Properties:
    • Research indicates that compounds with similar structures exhibit anticancer effects through apoptosis induction in cancer cells . The presence of the pyridazine moiety is particularly noted for enhancing cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Effects:
    • Compounds related to this compound have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. How is in vitro toxicity assessed to prioritize lead compounds?

  • Methodological Answer :
  • MTT/PrestoBlue Assays : Test on HEK-293 or WI-38 cells (CC₅₀ >100 µM desired) .
  • hERG Inhibition Screening : Use patch-clamp assays to avoid cardiotoxicity .
  • Metabolic Stability : Incubate with liver microsomes (t₁/₂ >60 mins preferred) .

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